6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Description
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is a halogenated aniline derivative featuring a [1,2,4]triazolo[1,5-a]pyridine moiety. This compound is structurally characterized by the presence of bromine and fluorine substituents at the 6- and 4-positions of the aromatic ring, respectively, along with a methyl group at the 3-position and a triazolo-pyridine-oxy linkage at the 2-position.
Properties
Molecular Formula |
C13H10BrFN4O |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
6-bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
InChI |
InChI=1S/C13H10BrFN4O/c1-7-10(15)5-9(14)12(16)13(7)20-8-2-3-19-11(4-8)17-6-18-19/h2-6H,16H2,1H3 |
InChI Key |
QUSDWBPJNPQFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)N)OC2=CC3=NC=NN3C=C2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Triazolo[1,5-a]pyridine Core
- The triazolopyridine ring system is generally synthesized via cyclocondensation reactions involving pyridine derivatives and hydrazine or nitrile compounds.
- This step forms the fused heterocyclic system essential for the final compound's bioactivity.
- Control of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to ensure regioselectivity and high yield.
Preparation of the Halogenated Aniline Intermediate
- The aniline core bearing bromine at position 6, fluorine at position 4, and methyl at position 3 is prepared through selective electrophilic aromatic substitution reactions.
- Bromination and fluorination are introduced carefully to avoid over-substitution or unwanted side reactions.
- The methyl group is typically introduced via Friedel-Crafts alkylation or by using appropriately substituted starting materials.
Etherification Coupling Step
- The key step involves coupling the hydroxyl group of the triazolopyridine intermediate with the halogenated aniline at the 2-position via an ether linkage.
- Common methods include:
- Mitsunobu reaction : A mild, stereospecific method using DEAD (diethyl azodicarboxylate) and triphenylphosphine to activate the hydroxyl group for nucleophilic substitution.
- Ullmann coupling : Copper-catalyzed coupling under elevated temperatures, often used for aryl ether formation.
- Solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are typically employed.
- Catalysts and bases are optimized to maximize yield and minimize side products.
Purification and Characterization
- The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Crystallization may also be employed to enhance purity.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity (typically >95%).
Summary of Synthetic Route
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Catalysts | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclocondensation | Pyridine derivative + hydrazine/nitrile | Acid/base catalyst, solvent | Triazolo[1,5-a]pyridine core |
| 2 | Electrophilic Aromatic Substitution | Aniline or substituted benzene | Brominating agent, fluorinating agent | 6-bromo-4-fluoro-3-methylaniline |
| 3 | Etherification (Coupling) | Triazolopyridine hydroxyl + halogenated aniline | Mitsunobu reagents or Cu catalyst | 6-bromo-4-fluoro-3-methyl-2-(triazolopyridinyloxy)aniline |
| 4 | Purification | Crude product | Chromatography, crystallization | Pure target compound |
Research Findings and Challenges
- Regioselectivity : Achieving selective substitution on the aniline ring is challenging due to the presence of multiple reactive sites.
- Side Reactions : The electron-rich aniline can undergo unwanted side reactions during halogenation and coupling steps.
- Yield Optimization : Reaction conditions such as temperature, solvent choice, and catalyst loading require fine-tuning to maximize yield and purity.
- Scalability : Multi-step synthesis demands optimization for scale-up in pharmaceutical manufacturing contexts.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. This inhibition can lead to the modulation of biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its halogen substitutions (Br, F) and methyl group, which distinguish it from related derivatives. Key analogs include:
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS: 937263-71-3): Lacks bromine and fluorine substituents, resulting in a lower molecular weight (240.26 g/mol vs. estimated ~334.18 g/mol for the bromo-fluoro derivative).
- N4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine : A quinazoline-containing derivative synthesized as an intermediate for anticancer agents like tucatinib. The quinazoline moiety introduces additional hydrogen-bonding capabilities, which may enhance kinase inhibition compared to halogenated aniline derivatives .
Data Table: Comparative Analysis
Biological Activity
6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C13H10BrFN4O and CAS number 2940956-76-1, features a unique combination of bromine, fluorine, and nitrogen-containing heterocycles. Its structure suggests various interactions with biological targets, making it a candidate for further investigation in pharmacology.
Molecular Structure
The molecular structure is characterized by the presence of a triazolo-pyridine moiety, which is known for its diverse biological activities. The compound's structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrFN4O |
| Molecular Weight | 337.15 g/mol |
| IUPAC Name | 6-bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
| CAS Number | 2940956-76-1 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo[1,5-a]pyridine core and subsequent functionalization. A notable method employs microwave irradiation to enhance yields and reduce reaction times, aligning with green chemistry principles.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridines can selectively inhibit the TGF-β type I receptor kinase (ALK5), which plays a significant role in cancer progression and fibrosis. For instance, one study reported that a related compound exhibited an IC50 value of 0.013 μM against ALK5 in kinase assays, demonstrating potent inhibitory activity .
Anti-inflammatory Effects
In addition to its anticancer potential, compounds similar to 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline have shown significant anti-inflammatory properties. For example, certain derivatives have been tested for their ability to inhibit COX-2 activity, crucial in inflammatory processes. The reported IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets such as kinases involved in cell signaling pathways. By inhibiting these targets, the compound may exert antiproliferative effects and modulate inflammatory responses.
Study on Anticancer Activity
A notable case study involved the evaluation of a series of triazolo-pyridine derivatives for their anticancer properties. The study utilized various cancer cell lines to determine the efficacy of these compounds in inhibiting cell growth and inducing apoptosis. The results indicated that compounds with similar structural features to 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline demonstrated significant cytotoxic effects at low concentrations .
Evaluation of Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related derivatives in vivo using carrageenan-induced paw edema models in rats. The results showed that these compounds significantly reduced inflammation compared to controls, further supporting their therapeutic potential in treating inflammatory diseases .
Q & A
Q. Yield Optimization Strategies :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Ullmann coupling to enhance regioselectivity .
- Temperature Control : Maintain reflux conditions during cyclization (e.g., methanol at 65°C) .
- Scale-Up Adjustments : Pilot studies show yields drop at >100 g scale; incremental scaling with rigorous parameter monitoring is advised .
Q. Table 1: Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Condensation | 45 | 95 | |
| 2 | Ullmann Coupling | 60 | 98 | |
| 3 | Nitro Reduction | 85 | >99 |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation?
Answer:
Contradictions often arise from tautomerism or impurities. Methodological approaches include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between regioisomers .
- Elemental Analysis : Cross-validate with calculated values (e.g., C: 62.74% vs. observed 62.65% in spirocyclic analogs) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ = 569.1845 for ARRY-380 analogs) .
Case Study : A ¹H NMR discrepancy at δ 7.2–7.4 ppm in triazolo-pyridine derivatives was resolved by identifying residual solvent (DMSO-d₆) peaks via deuterium exchange .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
Q. Table 2: Analytical Data for a Representative Batch
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 99.2% |
| Melting Point | DSC | 178–180°C |
| Molecular Ion | HRMS | 569.1845 ([M+H]⁺) |
Advanced: How can regioselectivity be controlled during functionalization of the triazolo-pyridine core?
Answer:
- Directed C–H Activation : Use directing groups (e.g., -OMe, -Br) to favor substitution at C-5 or C-7 positions .
- Grignard Reagents : Sequential addition to 6-bromo intermediates enables selective aryl group introduction .
- Computational Modeling : DFT calculations predict electron-density hotspots for nucleophilic attack .
Example : In push-pull triazolo-pyrimidines, electron-withdrawing groups at C-5 enhance reactivity toward cross-coupling .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .
- PPE : Flame-retardant lab coats, nitrile gloves, and N95 masks required due to dust toxicity .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
Advanced: How is the biological activity of this compound evaluated in kinase inhibition studies?
Answer:
- Enzymatic Assays : Measure IC₅₀ against HER2 using ADP-Glo™ kinase assays (typical range: 1–10 nM) .
- Cell-Based Models : Test antiproliferative effects in BT-474 (HER2⁺ breast cancer) cells .
- SAR Studies : Modify the triazolo-pyridine substituents (e.g., bromo, fluoro) to optimize binding to ATP pockets .
Q. Table 3: Biological Activity of Analogous Compounds
| Compound | HER2 IC₅₀ (nM) | Cell Viability IC₅₀ (nM) |
|---|---|---|
| ARRY-380 | 0.8 | 5.2 |
| SPH5030 | 1.5 | 7.8 |
Advanced: What strategies mitigate competing side reactions during nitro group reduction?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
